Diethyl (1,1-difluoro-2-hydroxy-2-methylpropyl)phosphonate
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Description
Phosphonates or phosphonic acids are organophosphorus compounds containing C−PO (OR)2 groups . They are structurally closely related to phosphorous acid . Many commercially important compounds are phosphonates, including glyphosate (the active molecule of the herbicide Roundup), and ethephon, a widely used plant growth regulator .
Synthesis Analysis
Most processes for the synthesis of phosphonic acids and their salts begin with phosphorous acid (aka phosphonic acid, H3PO3), exploiting its reactive P−H bond . Phosphonic acid can be alkylated via the Kabachnik–Fields reaction or Pudovik reaction to give aminophosphonate, which are useful as chelating agents .Molecular Structure Analysis
Phosphonates feature tetrahedral phosphorus centers . They are structurally closely related to (and often prepared from) phosphorous acid .Chemical Reactions Analysis
Phosphonates undergo various reactions. For example, they can be deprotonated to form phosphonate salts . Phosphonate esters are the result of condensation of phosphonic acids with alcohols .Physical and Chemical Properties Analysis
Phosphonic acids, typically handled as salts, are generally nonvolatile solids that are poorly soluble in organic solvents, but soluble in water and common alcohols .Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-diethoxyphosphoryl-1,1-difluoro-2-methylpropan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17F2O4P/c1-5-13-15(12,14-6-2)8(9,10)7(3,4)11/h11H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDICDOGBPABOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C(C)(C)O)(F)F)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17F2O4P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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